

Technical Procurement & Application Guide: 1-(2-Hydroxy-5-iodophenyl)ethanone

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Compound of Interest

Compound Name: 1-(2-Hydroxy-5-iodophenyl)ethanone

CAS No.: 7191-41-5

Cat. No.: B1416762

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Executive Summary

1-(2-Hydroxy-5-iodophenyl)ethanone (also known as 5'-Iodo-2'-hydroxyacetophenone) is a halogenated acetophenone derivative widely utilized as a scaffold in drug discovery. Its primary value lies in its dual functionality: the ortho-hydroxy ketone moiety facilitates heterocycle formation (e.g., flavones, coumarins), while the para-iodine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

This guide addresses the procurement challenges, purity specifications, and synthetic validation required for integrating this compound into pharmaceutical workflows.

Chemical Identity & Specifications

Researchers must verify the CAS registry number, as database errors are common with halogenated isomers.

Parameter	Specification
Chemical Name	1-(2-Hydroxy-5-iodophenyl)ethanone
Synonyms	5'-Iodo-2'-hydroxyacetophenone; 2-Acetyl-4-iodophenol
CAS Number	7191-41-5 (Primary Validated CAS)
Molecular Formula	
Molecular Weight	262.04 g/mol
Appearance	Pale yellow to yellow crystalline powder
Melting Point	100–104 °C
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
InChIKey	SNFGLSZQQVJKFA-UHFFFAOYSA-N



Critical Note on CAS 5034-77-5: Some grey-market aggregators erroneously list CAS 5034-77-5 for this compound. This CAS is often associated with unrelated imidazole derivatives or data artifacts. Always order by structure and CAS 7191-41-5.

Commercial Landscape & Suppliers

Unlike commodity chemicals (e.g., 2'-hydroxyacetophenone), the 5-iodo derivative is a Tier 2 Specialty Intermediate. It is rarely held in bulk stock by catalog giants (Sigma-Aldrich, Fisher) but is readily available from specialized synthesis houses.

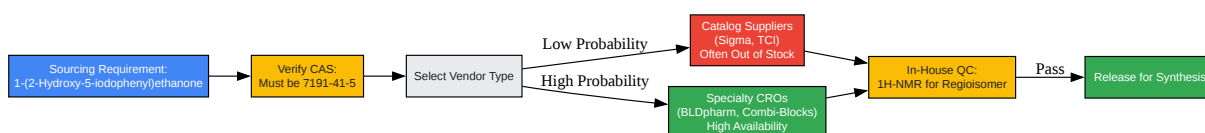
Verified Supply Chain

- Primary Source: Specialized Organic Synthesis Vendors (e.g., BLDpharm, Combi-Blocks, Enamine, Apollo Scientific).

- Catalog Status: Typically "Make-to-Order" or "Stocked in mg/g scale."
- Lead Time:
 - In-stock (1g - 25g): 3–7 days (Global warehouses).
 - Bulk (>100g): 2–4 weeks (Requires fresh production run).

Procurement Decision Logic

The following diagram outlines the recommended workflow for sourcing this compound to ensure structural integrity.



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Figure 1: Procurement workflow emphasizing CAS verification and vendor selection.

Synthesis & Quality Assurance (Expertise)

For researchers unable to source the compound or requiring fresh bulk material, in-house synthesis is a viable option. Understanding the synthesis is also crucial for identifying impurities in commercial batches.

Synthetic Route: Regioselective Iodination

The synthesis involves the direct iodination of 2'-hydroxyacetophenone. The challenge is regioselectivity.

- Directing Effects: The hydroxyl group (-OH) is a strong ortho/para activator. The acetyl group (-COCH₃) is a meta deactivator.

- Target: The 5-position (para to -OH, meta to -Acetyl) is electronically favored.
- Impurities: Over-iodination leads to 3,5-diiodo-2'-hydroxyacetophenone. Under-optimized conditions may yield the 3-iodo isomer.

Protocol (Validated System)

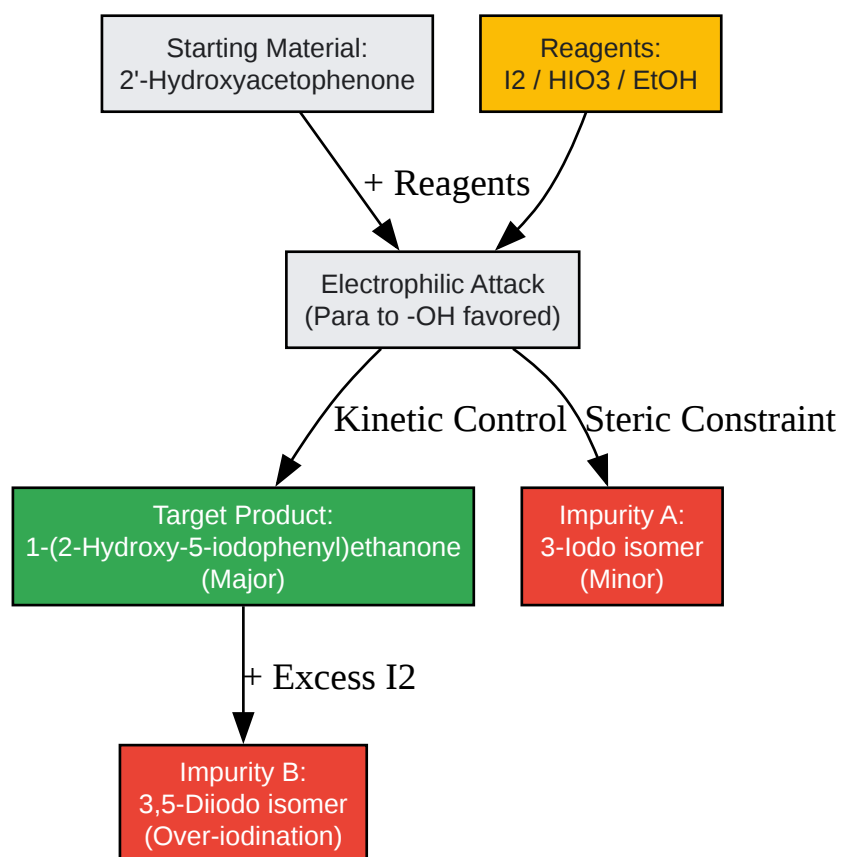
- Reagents: 2'-Hydroxyacetophenone (1.0 eq), Iodine (, 1.05 eq), Iodic Acid (, 0.2 eq) as oxidant.
- Solvent: Ethanol (95%).[\[1\]](#)
- Conditions: Stir at 35–40 °C for 1–2 hours. The use of an oxidant () regenerates electrophilic iodine species, driving atom economy and yield.
- Purification: Recrystallization from Ethanol/Water is mandatory to remove the di-iodo impurity.

Impurity Profile & QC

When validating a commercial lot, the following impurities must be assessed via HPLC or GC-MS:

Impurity	Origin	Detection
2'-Hydroxyacetophenone	Unreacted starting material	Retention Time (RT) < Product
1-(2-Hydroxy-3-iodophenyl)ethanone	Regioisomer (Ortho-iodination)	Distinct 1H-NMR coupling pattern
1-(2-Hydroxy-3,5-diiodophenyl)ethanone	Over-reaction	RT > Product; Mass M+126

Mechanistic Pathway Diagram



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Figure 2: Reaction pathway showing regioselectivity and potential impurity formation.

Applications in Drug Development

The 5-iodo moiety transforms this simple ketone into a high-value "divergent intermediate."

- Chalcone Libraries: Claisen-Schmidt condensation with benzaldehydes yields iodinated chalcones, which are precursors to pyrazolines and isoxazoles with anti-inflammatory activity.
- Suzuki Coupling: The aryl iodide is highly reactive. It can be coupled with boronic acids before or after ring closure (e.g., forming a flavone first, then coupling at the 6-position of the flavone ring).
- Fluorescent Probes: Used in the synthesis of Schiff bases that coordinate with metal ions (

) for fluorescence sensing.

References

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